molecular formula C14H16O2 B12913182 2-(3-(4-Methoxyphenyl)propyl)furan CAS No. 113386-13-3

2-(3-(4-Methoxyphenyl)propyl)furan

Cat. No.: B12913182
CAS No.: 113386-13-3
M. Wt: 216.27 g/mol
InChI Key: QJGZULGKWQYPJX-UHFFFAOYSA-N
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Description

2-(3-(4-Methoxyphenyl)propyl)furan is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methoxyphenyl)propyl)furan can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the furan ring with the 3-(4-methoxyphenyl)propyl group.

Another method involves the multi-component condensation of starting materials such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines . This approach allows for the selective synthesis of diverse furan derivatives under reflux conditions in acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its mild and functional group-tolerant conditions, is particularly suitable for industrial-scale synthesis . Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methoxyphenyl)propyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenyl)propyl)furan involves its interaction with specific molecular targets and pathways. The compound’s furan ring and methoxyphenyl group allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-Methoxyphenyl)propyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential for biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

113386-13-3

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)propyl]furan

InChI

InChI=1S/C14H16O2/c1-15-13-9-7-12(8-10-13)4-2-5-14-6-3-11-16-14/h3,6-11H,2,4-5H2,1H3

InChI Key

QJGZULGKWQYPJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCC2=CC=CO2

Origin of Product

United States

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